molecular formula C14H11NO B1271232 2-(Benzyloxy)benzonitrile CAS No. 74511-44-7

2-(Benzyloxy)benzonitrile

Cat. No. B1271232
CAS RN: 74511-44-7
M. Wt: 209.24 g/mol
InChI Key: CHROPCMKBZZQJH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzonitrile (2-BzBN) is an organic compound belonging to the benzyloxybenzonitrile family of compounds. It is a colorless liquid with a sweet odor, and is used in a variety of scientific and industrial applications. It is also known as 2-benzyloxybenzonitrile, benzyloxybenzonitrile, and 2-BzBN. 2-BzBN is an important intermediate in organic synthesis and is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and agrochemicals.

Scientific Research Applications

Synthesis and Organic Chemistry

2-(Benzyloxy)benzonitrile plays a significant role in the synthesis and organic chemistry. It's used in various synthesis processes, such as the formation of 2-(alkylamino)benzonitriles through rhodium-catalyzed cyanation and subsequent denitrosation of N-nitrosoarylamines (Dong et al., 2015). Additionally, it is involved in the palladium-catalyzed cyanation of aryl halides, demonstrating its applicability in both activated and deactivated aryl and heteroaryl bromides, and activated chlorides, yielding benzonitriles (Schareina et al., 2004). This method, using potassium hexacyanoferrate(II) as the cyanide source, is notable for its non-toxicity and industrial applicability.

Electrocatalysis and Green Chemistry

In the field of electrocatalysis and green chemistry, this compound is used in the electrochemical synthesis of benzonitrile, as demonstrated by its role in the oxidation of benzylamine to benzonitrile using multi-metallic conductive metal-organic frameworks as anodic electrocatalysts. This approach is environmentally friendly and highly efficient (Wang et al., 2020).

Environmental Applications

In the environmental sector, this compound's degradation is studied using fungi like Fusarium solani, which has been shown to use benzonitrile as a sole carbon and nitrogen source. This indicates the potential role of such compounds in biodegradation processes, particularly for nitrilic herbicides in the environment (Harper, 1977).

Photocatalysis

In photocatalytic applications, benzonitrile is a subject of interest. For instance, its reduction to benzylamine has been successfully achieved in acidic aqueous suspensions of palladium-loaded titanium(IV) oxide, in the presence of oxalic acid as a hole scavenger. This study shows the potential of this compound in photocatalytic reduction processes (Imamura et al., 2013).

properties

IUPAC Name

2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHROPCMKBZZQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366394
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74511-44-7
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxy-4-nitro-benzonitrile (11.2 g, 68 mmole) was dissolved in DMF (200 ml). Potassium carbonate (11 g. 80 mmole) and benzyl bromide (9 ml, 75 mmole) were added. The reaction was stirred at room temperature overnight. The DMF was removed in vacuo and the residue taken up in ethyl acetate and water. The organic layer was separated, washed with 1 N NaOH, then with water, and dried over sodium sulfate. The crude product (5 g) was dissolved in ethyl acetate (75 ml) and added to a flask containing 5% Pt/C (500 mg). The reaction was placed under a hydrogen atmosphere (balloon) and stirred vigorously for several hours until the reaction was done (TLC). The catalyst was filtered off and the solvent removed. The product was purified by flash chromatography to yield 4.12 g of 4-amino, 2-benzyloxybenzonitrile.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 20 using 2-cyanophenol instead of tert-butyl N-(3′-hydroxybiphenyl-4-ylmethyl)-carbamate and benzyl bromide instead of 1-bromopropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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